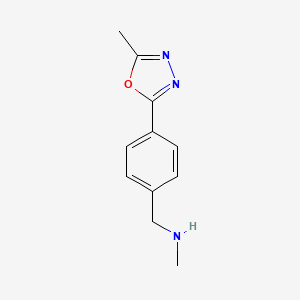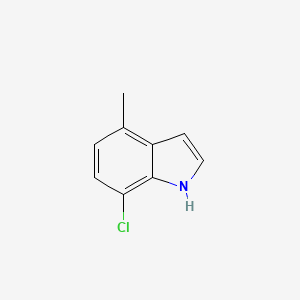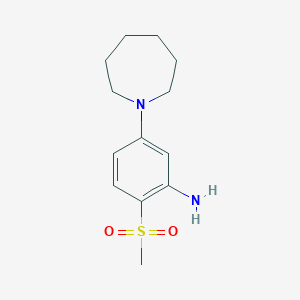
5-Azepan-1-yl-2-(methylsulphonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Azepan-1-yl-2-(methylsulphonyl)aniline” is a chemical compound with the molecular formula C13H20N2O2S . It is also known as "5-(Hexamethyleneimin-1-yl)-2-(methylsulphonyl)aniline" .
Molecular Structure Analysis
The molecular structure of “5-Azepan-1-yl-2-(methylsulphonyl)aniline” consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 268.38 g/mol.Applications De Recherche Scientifique
Chemical Reactions and Synthesis
5-Azepan-1-yl-2-(methylsulphonyl)aniline is involved in various chemical reactions and synthesis processes. For instance, the reaction of 5-nitro-2,1-benzisothiazole-3-diazonium with anilines, including N-alkylanilines, produces N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles. These compounds demonstrate significant stability in acidic medium, which is crucial for certain applications in chemical synthesis (Pr̆ikryl et al., 2007). Moreover, in the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, 2-(allyloxy)anilines are used, showcasing the compound's versatility in forming complex molecules (An, Zheng, & Wu, 2014).
Material Science and Engineering
In material science, 5-Azepan-1-yl-2-(methylsulphonyl)aniline's derivatives play a role in the development of new materials. The synthesis and characterization of novel azepane derivatives as inhibitors of protein kinase B (PKB-alpha) is one example, indicating the potential of these compounds in the development of new therapeutic agents (Breitenlechner et al., 2004). Additionally, azepane isomers, like those of AM-2233 and AM-1220, have been analyzed for their potential in developing new pharmaceuticals (Nakajima et al., 2012).
Pharmacological Applications
Pharmacological applications of azepane derivatives include the development of mutual prodrugs, like the conjugation of amisulpride with 5-aminosalicylic acid. This demonstrates the compound's relevance in designing orally active prodrugs for conditions such as colitis (Kim et al., 2019).
Propriétés
IUPAC Name |
5-(azepan-1-yl)-2-methylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-18(16,17)13-7-6-11(10-12(13)14)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMUNGMAPDJJGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azepan-1-yl-2-(methylsulphonyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

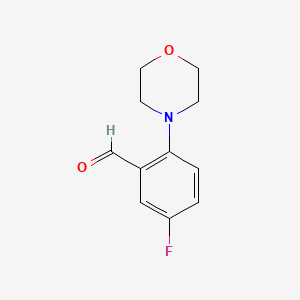

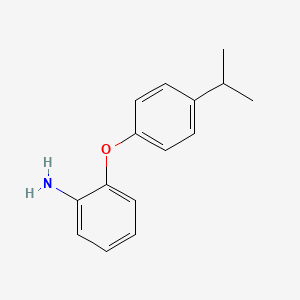
![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)
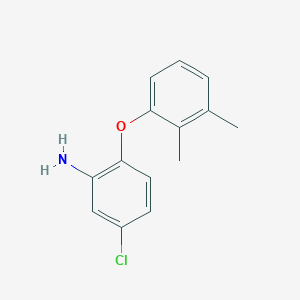
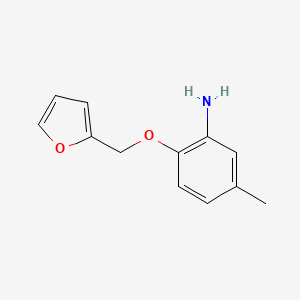
![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)
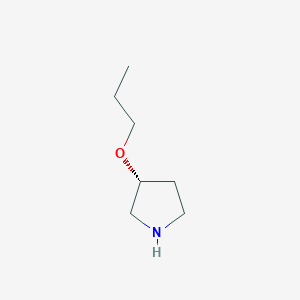
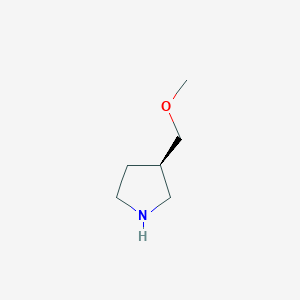
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)
![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)
